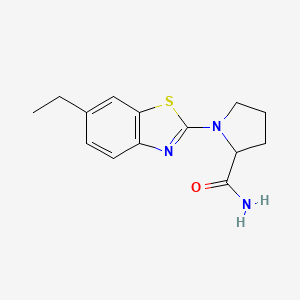

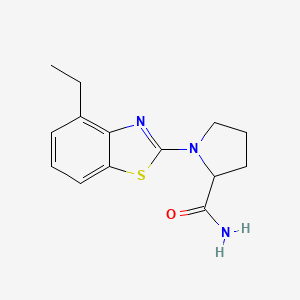

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Future Directions

Benzothiazole derivatives have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on the benzothiazole moiety .

Mechanism of Action

Target of Action

The primary targets of benzothiazole derivatives, such as 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, are often enzymes involved in critical biological processes. For instance, benzothiazole derivatives have been reported to inhibit enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular functions.

Mode of Action

The compound interacts with its targets, primarily through enzyme inhibition. The exact mechanism of interaction may vary depending on the specific target. For instance, it may bind to the active site of the enzyme, preventing the substrate from interacting with the enzyme. Alternatively, it may bind to an allosteric site, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of DNA gyrase prevents DNA replication, while the inhibition of dihydroorotase disrupts pyrimidine synthesis. Similarly, the inhibition of MurB affects peptidoglycan synthesis, which is crucial for bacterial cell wall formation . These disruptions in biochemical pathways can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.

Result of Action

The result of the compound’s action is the inhibition of critical biochemical pathways in bacterial cells, leading to their death. This makes benzothiazole derivatives effective antibacterial agents. For instance, some benzothiazole derivatives have shown comparable activity to standard drugs like streptomycin and ampicillin against Pseudomonas aeruginosa and Escherichia coli .

Preparation Methods

The synthesis of 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with appropriate reagents. For instance, the reaction of 2-aminothiophenol with ethyl bromoacetate followed by cyclization can yield the desired benzothiazole derivative . Another method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the benzothiazole ring.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new derivatives with potential biological activities

Scientific Research Applications

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Medicine: The compound is being investigated for its anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

2-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Known for its antibacterial activity.

N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its specific structural features and the combination of its biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name |

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-9-5-6-10-12(8-9)19-14(16-10)17-7-3-4-11(17)13(15)18/h5-6,8,11H,2-4,7H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJANLRVVZNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)

![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)

![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)

![4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6444588.png)

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)

![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444600.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6444610.png)

![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)

![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)

![1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444640.png)

![1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444664.png)